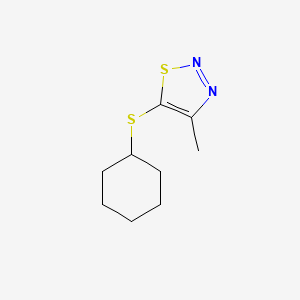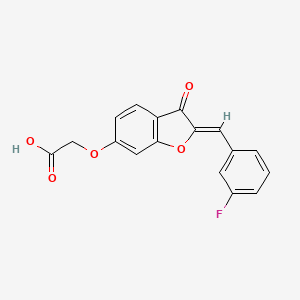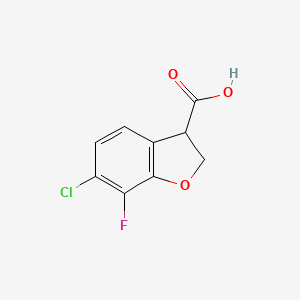
5-(Cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the types of reactions it undergoes and the conditions required for these reactions .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, reactivity, and stability .Scientific Research Applications
Synthesis and Characterization
5-(Cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole and related compounds have been synthesized and characterized using various techniques. For instance, Saravanan, Namitharan, and Muthusubramanian (2008) described the synthesis and characterization of 5-(cyclohexyl-sulfanyl)-4-aryl-l,2,3-selena/thiadiazoles, establishing their structures through 1H NMR, 13C NMR, and single crystal X-ray diffraction (Saravanan, Namitharan, & Muthusubramanian, 2008).
Biological Activity
These compounds have shown various biological activities. For example, Fan et al. (2010) synthesized a series of 6-substituted-3-(4-methyl-1,2,3-thiadiazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadizoles and found that some of these compounds exhibited potential fungicide activity, with effective concentrations against a range of fungi (Fan et al., 2010).
Chemical Reactivity
The chemical reactivity of 1,2,3-thiadiazoles, including those unsubstituted at the 5-position, has been explored in reactions with strong bases and other compounds. Raap and Micetich (1968) investigated the reaction of 1,2,3-thiadiazoles with bases like organolithium compounds, leading to the formation of various derivatives (Raap & Micetich, 1968).
Antifungal and Antiviral Activities
Compounds related to this compound have been synthesized and tested for antifungal and antiviral activities. Zheng et al. (2010) created a series of 5-methyl-1,2,3-thiadiazoles that showed broad-spectrum activity against most fungi tested and potential antivirus activities (Zheng et al., 2010).
Antimicrobial and Cytotoxic Agents
Other studies have synthesized derivatives of 1,2,4-triazole and 1,3,4-thiadiazole, evaluating their potential as cytotoxic agents against various human cancer cell lines. Shi et al. (2013) reported that certain compounds exhibited significant cytotoxicities, with the most effective ones blocking DNA replication in cancer cells (Shi et al., 2013).
Anticancer Potential
Gomha et al. (2017) focused on thiazole and 1,3,4-thiadiazole derivatives, incorporating thiazole moiety for their potent anticancer activities. They reported that certain derivatives showed significant anticancer effects against Hepatocellular carcinoma cell lines (Gomha et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-cyclohexylsulfanyl-4-methylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S2/c1-7-9(13-11-10-7)12-8-5-3-2-4-6-8/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHASUPHAQASLOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{4-Oxo-5-[1-phenyl-meth-(Z)-ylidene]-2-thioxo-thiazolidin-3-yl}-benzoic acid](/img/structure/B2424432.png)

![Methyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]propanoate](/img/structure/B2424435.png)
![1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2424436.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2424437.png)
![2-methoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2424440.png)




![4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide](/img/structure/B2424450.png)
![4-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B2424451.png)


